Product packaging for 4-methylidene-3H-furo[2,3-d]pyrimidine(Cat. No.:CAS No. 186454-71-7)

4-methylidene-3H-furo[2,3-d]pyrimidine

Cat. No.: B573431
CAS No.: 186454-71-7
M. Wt: 134.138
InChI Key: MPKOVOBPJJDQKT-UHFFFAOYSA-N
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Description

4-Methylidene-3H-Furo[2,3-d]pyrimidine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of furopyrimidines, a privileged scaffold recognized for its diverse biological activities and presence in various investigative compounds . The furo[2,3-d]pyrimidine core is a key structural component in the development of novel therapeutic agents, particularly in oncology research . This scaffold has been identified as a potential inhibitor for several critical kinase targets. Studies on analogous structures have demonstrated potent activity against key oncogenic pathways, including the inhibition of the PI3K/AKT signaling axis, which plays a fundamental role in cell survival, proliferation, and metabolism . Furthermore, derivatives of this scaffold have been designed and evaluated as potential inhibitors of VEGFR-2, a primary mediator of angiogenesis, highlighting its utility in creating anti-cancer agents that target tumor blood supply . The structural motif is also being explored for its antiproliferative effects, with some related chalcone-based furo[2,3-d]pyrimidine compounds showing promising activity against a broad range of human cancer cell lines, including multidrug-resistant strains . The presence of the methylidene group at the 4-position provides a versatile handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B573431 4-methylidene-3H-furo[2,3-d]pyrimidine CAS No. 186454-71-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

186454-71-7

Molecular Formula

C7H6N2O

Molecular Weight

134.138

IUPAC Name

4-methylidene-3H-furo[2,3-d]pyrimidine

InChI

InChI=1S/C7H6N2O/c1-5-6-2-3-10-7(6)9-4-8-5/h2-4H,1H2,(H,8,9)

InChI Key

MPKOVOBPJJDQKT-UHFFFAOYSA-N

SMILES

C=C1C2=C(N=CN1)OC=C2

Synonyms

Furo[2,3-d]pyrimidine, 1,4-dihydro-4-methylene- (9CI)

Origin of Product

United States

Synthetic Methodologies for 4 Methylidene 3h Furo 2,3 D Pyrimidine and Its Analogues

Strategies for the Construction of the Furo[2,3-d]pyrimidine (B11772683) Ring System

The assembly of the furo[2,3-d]pyrimidine core is a subject of ongoing research, leading to the development of diverse and efficient synthetic routes. These strategies can be broadly categorized based on the starting precursor: those originating from pyrimidine (B1678525) derivatives and those derived from furanones.

Cyclization Reactions Involving Pyrimidine Precursors

One of the primary strategies for synthesizing the furo[2,3-d]pyrimidine skeleton involves utilizing a pyrimidine ring as the foundational structure and subsequently annulating the furan (B31954) ring onto it. This can be accomplished through various cyclization reactions, including cycloadditions and multicomponent condensations.

The [3+2] annulation reaction is a powerful tool for constructing five-membered rings. While direct literature on the reaction between pyrimidine-4,6-diol and nitroolefins to form furo[2,3-d]pyrimidines is not extensively documented, a plausible mechanism can be proposed based on analogous reactions. nih.gov Nitroalkenes are well-established as versatile building blocks in the synthesis of heterocycles due to their electron-deficient nature. nih.gov

The reaction mechanism likely proceeds via a Michael-type addition. Pyrimidine-4,6-diol can exist in tautomeric forms, including one with enamine-like reactivity. This nucleophilic character would facilitate an attack on the electron-deficient β-carbon of the nitroolefin. This initial Michael addition would be followed by an intramolecular cyclization. The subsequent elimination of the nitro group and a water molecule would lead to the aromatization of the newly formed furan ring, yielding the furo[2,3-d]pyrimidine core. This type of self-oxidative annulation, where the nitro group acts as a leaving group, is a known pathway in the synthesis of various five-membered heterocycles from nitroalkenes. nih.gov

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Several methods have been developed for the synthesis of furo[2,3-d]pyrimidine analogues using MCRs that incorporate a pyrimidine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.gov

A common strategy involves the condensation of a barbituric acid derivative (a pyrimidine-2,4,6-trione), an aldehyde, and an active methylene (B1212753) compound. For instance, a three-component reaction between barbituric acid, an aromatic aldehyde, and malononitrile (B47326) can yield pyrano[2,3-d]pyrimidines, which are structurally related to the furo-fused systems. researchgate.net By modifying the components, the furo[2,3-d]pyrimidine core can be accessed. For example, a one-pot, three-component condensation of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid (a furan-2,4-dione, which acts as a cyclic 1,3-dicarbonyl equivalent) in water can produce furo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives. semanticscholar.org

Another variation involves the reaction of N,N'-dimethylbarbituric acid, aldehydes, and dimedone or indane-1,3-dione, which under certain conditions can lead to fused pyrimidine systems. nih.gov These reactions showcase the versatility of using pyrimidine precursors and 1,3-diketones in MCRs to build complex heterocyclic scaffolds.

Pyrimidine Precursor1,3-Diketone/EquivalentThird ComponentProduct Type
2,6-Diaminopyrimidine-4(3H)-oneTetronic AcidAromatic AldehydeFuro[3',4':5,6]pyrido[2,3-d]pyrimidine
Barbituric AcidIndane-1,3-dioneAromatic AldehydeIndeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine
N,N'-Dimethylbarbituric AcidDimedoneAromatic AldehydeChromeno[2,3-d]pyrimidinone

Transformations Originating from Furan-2(3H)-one Derivatives

An alternative and powerful approach to the furo[2,3-d]pyrimidine skeleton begins with a substituted furan-2(3H)-one. These precursors, particularly 3-(arylmethylidene)furan-2(3H)-ones, serve as versatile building blocks that can react with binucleophilic reagents to construct the pyrimidine ring. nih.gov

The reaction of 3-(arylmethylidene)furan-2(3H)-ones with N,N-binucleophiles like guanidine (B92328) or thiourea (B124793) provides a direct route to pyrimidine-containing heterocycles. nih.govnih.gov These furanones possess the characteristics of α,β-unsaturated carbonyl compounds, making them susceptible to nucleophilic attack. nih.gov

The interaction of 3-(arylmethylidene)furan-2(3H)-ones with guanidine carbonate in the presence of a base such as sodium ethoxide has been shown to yield 4-aryl-6-alkyl/aryl-3,4-dihydrofuro[2,3-d]pyrimidine-2-amines. nih.gov This reaction proceeds via a Michael addition of the guanidine to the exocyclic double bond, followed by an intramolecular cyclization involving the furanone carbonyl group to form the fused pyrimidine ring.

Conversely, the reaction with thiourea under similar basic conditions can follow a different pathway. Instead of forming the fused furo[2,3-d]pyrimidine system, the reaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea leads to the formation of 5-(2-oxo-2-phenylethyl)-6-aryl-2-thioxotetrahydropyrimidine-4(1H)-ones. nih.govnih.gov This outcome highlights that the choice of the N,N-binucleophile is crucial and dictates the final structure of the product. nih.gov

Furanone PrecursorN,N-BinucleophileProduct Structure
5-R-3-Arylmethylidenefuran-2(3H)-oneGuanidine4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amine
5-Aryl-3-Arylmethylidenefuran-2(3H)-oneThiourea5-(2-Oxo-2-phenylethyl)-6-aryl-2-thioxotetrahydropyrimidine-4(1H)-one
Ring Opening and Subsequent Heterocyclization Mechanisms from Furanone Precursors

The formation of pyrimidine derivatives from furanone precursors often involves a mechanism initiated by the opening of the furanone lactone ring. nih.gov This is particularly evident in the reaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea. nih.gov

The proposed mechanism for this transformation begins with a nucleophilic 1,4-Michael addition of the thiourea to the α,β-unsaturated system of the arylmethylidenefuranone. This is followed by the key step of lactone ring opening, where the ester linkage is cleaved. This ring-opening event generates a keto-carboxylic acid intermediate which is tethered to the thiourea moiety. Subsequent intramolecular cyclization occurs under basic conditions, where a nitrogen atom from the thiourea attacks a carbonyl group, leading to the formation of the stable six-membered pyrimidine ring. This cascade of Michael addition, ring-opening, and heterocyclization demonstrates a sophisticated transformation of a furan-based precursor into a distinct pyrimidine-based product. nih.gov

Catalytic and Catalyst-Free Synthetic Pathways

The construction of the furo[2,3-d]pyrimidine core can be achieved through various catalytic systems that facilitate key bond-forming and cyclization steps. These methods offer advantages in terms of efficiency, yield, and selectivity. Concurrently, catalyst-free methods are being developed in line with the principles of green chemistry.

Copper-catalyzed reactions represent a powerful tool in heterocyclic synthesis due to the low cost, low toxicity, and versatile reactivity of copper catalysts. tandfonline.com While palladium has been extensively used, copper catalysis provides a more economical and greener alternative for the synthesis of pyrimidine-fused heterocycles. tandfonline.com

In the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, copper catalysts have been successfully employed. For instance, the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide was achieved using a copper-catalyzed coupling reaction, highlighting the utility of copper in place of more expensive palladium catalysts. tandfonline.com Another approach involves the use of a Cu/6-methylpicolinic acid system for the one-pot synthesis of pyrrolo[2,3-d]pyrimidines from substituted 5-bromopyrimidin-4-amines and alkynes. tandfonline.com Furthermore, copper(I) bromide (CuBr) has been shown to effectively catalyze the intramolecular cyclization of N-propargyl-adenines to produce purine-fused tricyclic compounds, with yields ranging from 75-89%. nih.gov The reaction's outcome, leading to either endocyclic or exocyclic double bond products, was dependent on the substituents on the propargyl group. nih.gov These examples with analogous structures underscore the potential and established utility of copper(I) catalysis for the cyclization steps required in forming fused pyrimidine systems like furo[2,3-d]pyrimidines.

The Sonogashira cross-coupling reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by a combination of palladium and copper complexes. nih.gov This reaction has become a cornerstone in the synthesis of complex heterocyclic systems, including furo[2,3-d]pyrimidine analogues. rsc.orgresearchgate.net

This strategy is often employed in a multi-step sequence where a halogenated pyrimidine undergoes a Sonogashira coupling with a suitable terminal alkyne. The resulting alkynylpyrimidine intermediate is then subjected to a cyclization step to form the fused furan ring. For example, carbohydrate-conjugated furo[2,3-d]pyrimidine nucleosides have been synthesized using a Sonogashira coupling of 3′,5′-di-O-acetyl-2′-deoxy-5-iodouridine with propargyl alcohol. rsc.org Similarly, this methodology has been applied to the synthesis of 5-alkynylfuropyrimidines. rsc.org

The synthesis of related pyrido[2,3-d]pyrimidines also heavily relies on the Sonogashira reaction to introduce alkynyl substituents at the C4 position, which can then be further manipulated. nih.gov The reaction conditions for Sonogashira couplings can be optimized; for instance, the use of Pd(II) tetra-tert-butyl substituted phthalocyanine (B1677752) as a catalyst, with Cs2CO3 as the base and CuI as a co-catalyst in DMF, has proven effective for the synthesis of C-5 alkynyl substituted uridines. rsc.org The versatility of this reaction allows for the introduction of a wide range of functionalized alkynes, making it a key strategy for creating diverse libraries of furo[2,3-d]pyrimidine derivatives. soton.ac.uk

Catalyst SystemSubstratesProduct TypeReference
Pd(PPh3)4, CuI5- and 6-bromo-3-fluoro-2-cyanopyridines, terminal alkynes5- and 6-alkynyl-3-fluoro-2-cyanopyridines soton.ac.uk
Pd(II) tetra-tert-butyl substituted phthalocyanine, CuI5-bromouridine, terminal alkynesC-5 alkynyl substituted uridines rsc.org
Pd catalyst5-bromo-2,4-dichloropyrimidine, 3,3-diethoxy-propynePyrrolo[2,3-d]pyrimidine intermediate tandfonline.com

Multi-component domino reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and saving time. nih.gov Indium(III) chloride (InCl3) has emerged as a powerful and versatile catalyst for such transformations. nih.govbeilstein-journals.org

A notable application is the synthesis of novel cis-fused furopyrano[2,3-d]pyrimidines via an indium-catalyzed multi-component domino Knoevenagel/hetero-Diels-Alder reaction. nih.gov This reaction involves the condensation of an aromatic aldehyde, 1,3-dimethylbarbituric acid, and 2,3-dihydrofuran (B140613) in the presence of just 1 mol% of InCl3. nih.gov The process is highly efficient, affording the desired products in excellent yields (80-90%) at room temperature. nih.gov The reaction demonstrates high selectivity, and the cis-fused configuration of the tetrahydrofuran (B95107) ring has been confirmed by NMR analysis. nih.gov While the reaction can proceed in aqueous media without a catalyst, the yields are significantly lower (65-70%). nih.gov

AldehydeDienophileCatalystYield (%)Reference
C6H5CHO2,3-DihydrofuranInCl3 (1 mol%)90 nih.gov
4-ClC6H4CHO2,3-DihydrofuranInCl3 (1 mol%)88 nih.gov
4-MeOC6H4CHO2,3-DihydrofuranInCl3 (1 mol%)85 nih.gov
4-NO2C6H4CHO2,3-DihydrofuranInCl3 (1 mol%)82 nih.gov
2-Furylaldehyde2,3-DihydrofuranInCl3 (1 mol%)80 nih.gov

In alignment with the principles of green chemistry, the development of synthetic methods that avoid the use of catalysts, especially those based on heavy metals, is highly desirable. Catalyst-free reactions often rely on the intrinsic reactivity of the substrates under specific conditions, such as heating in an environmentally friendly solvent like water or ethanol.

A catalyst-free protocol has been reported for the synthesis of novel furo[2,3-d]pyrimidine derivatives. researchgate.net This method involves the reaction of 1,3-indandione (B147059) or barbituric acid with 2-aminopyrimidines and phenylglyoxal (B86788) monohydrate in water. researchgate.net As mentioned previously, the indium-catalyzed synthesis of furopyrano[2,3-d]pyrimidines can also be performed without a catalyst in aqueous media, although with reduced yields of 65-70%. nih.gov Another green approach involves the use of magnetized deionized water (MDW) to synthesize pyrano[2,3-d]pyrimidines without a catalyst by reacting barbituric acid, an aldehyde, and malononitrile at 90 °C. researchgate.net These examples demonstrate the feasibility of synthesizing fused pyrimidine systems under catalyst-free conditions, offering a more sustainable alternative to metal-catalyzed processes.

One-Pot and Regioselective Synthetic Approaches

One-pot syntheses, particularly those involving multiple components, are highly valued for their operational simplicity and efficiency. When these reactions also proceed with high regioselectivity, they provide a direct and elegant route to specifically substituted target molecules, avoiding complex protection and deprotection steps.

An environmentally benign and efficient one-pot, three-component reaction has been developed for the regioselective synthesis of 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov This method involves the sequential condensation of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and an alkyl isocyanide. nih.gov The reaction is catalyzed by a very low loading of zirconyl chloride octahydrate (ZrOCl2·8H2O) (2 mol%) and proceeds in water at 50°C, embodying several principles of green chemistry. nih.gov The structures of the resulting fused heterocyclic products were confirmed by various spectroscopic methods, including FT-IR, 1H NMR, and 13C NMR. nih.gov

This approach provides a novel and direct pathway to a range of substituted furo[2,3-d]pyrimidine-2,4(1H,3H)-diones, which are of interest for their potential biological activities. nih.gov The use of water as a solvent and a low-loading, efficient catalyst makes this a highly attractive synthetic route. nih.gov

Arylglyoxal MonohydrateAlkyl IsocyanideCatalystYield (%)Reference
PhenylglyoxalCyclohexyl isocyanideZrOCl2·8H2O (2 mol%)96 nih.gov
4-MethylphenylglyoxalCyclohexyl isocyanideZrOCl2·8H2O (2 mol%)94 nih.gov
4-ChlorophenylglyoxalCyclohexyl isocyanideZrOCl2·8H2O (2 mol%)95 nih.gov
3,4-MethylenedioxyphenylglyoxalCyclohexyl isocyanideZrOCl2·8H2O (2 mol%)98 nih.gov
Phenylglyoxaltert-Butyl isocyanideZrOCl2·8H2O (2 mol%)93 nih.gov
Mechanistic Postulations for One-Pot Transformations

One-pot, multi-component reactions are highly valued for their efficiency in synthesizing furo[2,3-d]pyrimidine derivatives. niscpr.res.in A frequently proposed mechanism for the three-component reaction between a cyclic 1,3-diketone (like barbituric acid), an aldehyde, and an isocyanide begins with a Knoevenagel condensation. niscpr.res.inresearchgate.net This initial step involves the reaction of the 1,3-diketone and the aldehyde, which creates a conjugated electron-deficient heterodiene intermediate. niscpr.res.inresearchgate.net

Following the formation of this adduct, the reaction proceeds via a [1+4] cycloaddition or a Michael-type addition with the isocyanide. niscpr.res.inresearchgate.net This addition results in the formation of an iminolactone intermediate. niscpr.res.in The final step of the mechanism is the isomerization of this iminolactone, which rearranges to yield the stable tetrahydro-benzofuran or furo[2,3-d]pyrimidine structure. niscpr.res.inresearchgate.net This general pathway is considered applicable for reactions conducted under various conditions, including uncatalyzed in water or catalyzed by agents like ZrOCl₂·8H₂O. niscpr.res.innih.gov

Specific Synthetic Routes to Furo[2,3-d]pyrimidine Core Structures

Preparation of 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amines

A specific route to obtaining 4,6-disubstituted 3,4-dihydrofuro[2,3-d]pyrimidin-2-amines involves the reaction of 3-(arylmethylidene)furan-2(3H)-ones with guanidine. researchgate.net These furan-2(3H)-one derivatives serve as crucial building blocks for creating various heterocyclic compounds, including those with a pyrimidine fragment. researchgate.net The use of guanidine as an N,N-binucleophile facilitates the heterocyclization process, leading to the formation of the desired dihydrofuro[2,3-d]pyrimidine-2-amine core structure. researchgate.net

Reactant 1Reactant 2Product Class
3-(Arylmethylidene)furan-2(3H)-oneGuanidine4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amine

Table 1: General reaction for the synthesis of 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amines.

Synthesis of Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Several effective one-pot, three-component methods have been developed for the synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. These reactions typically involve an aldehyde, a barbituric acid derivative, and an isocyanide. niscpr.res.innih.govresearchgate.net

One environmentally friendly approach involves carrying out the condensation in water at 75°C without a catalyst, which simplifies the work-up procedure to simple filtration. niscpr.res.inresearchgate.net Another efficient method employs an ionic liquid, 1-butyl-3-methylimidazolium bromide, which allows the reaction to proceed in high yields at room temperature within minutes. researchgate.net For a catalyzed approach, an ultra-low loading of ZrOCl₂·8H₂O (2 mol%) in water at 50°C has been shown to be highly effective for the regioselective synthesis of 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov Rhodium(II) pivalate (B1233124) has also been used to catalyze the reactions of cyclic diazo compounds, derived from barbituric acid, with arylacetylenes and styrenes to furnish a variety of furo[2,3-d]pyrimidine-2,4-diones. nih.gov

Catalyst/Solvent SystemTemperatureKey Advantages
Uncatalyzed / Water75°CEnvironmentally friendly, simple filtration work-up. niscpr.res.inresearchgate.net
Ionic Liquid ([bmim]Br)Room TemperatureHigh yields, rapid reaction times. researchgate.net
ZrOCl₂·8H₂O / Water50°CHigh efficiency with low catalyst loading. nih.gov
Rhodium(II) pivalateN/AAccess to diverse structures from diazo compounds. nih.gov

Table 2: Comparison of synthetic conditions for furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives.

Routes to 4-Substituted 5-Methyl-furo[2,3-d]pyrimidines

The synthesis of 4-substituted 5-methyl-furo[2,3-d]pyrimidines has been reported through a multi-step sequence. nih.gov The process begins with the reaction of hydroxyacetone (B41140) and malononitrile in the presence of triethylamine (B128534) to yield an intermediate that is used directly in the next step. nih.gov This intermediate is then treated with formamidine (B1211174) hydrochloride under basic conditions to construct the core 5-methyl-furo[2,3-d]pyrimidine ring system. nih.gov

To introduce substituents at the 4-position, an Ullmann coupling reaction is performed between the 5-methyl-furo[2,3-d]pyrimidine and an appropriate aryl iodide, using copper(I) iodide (CuI) and L-proline as catalysts, to yield N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines. nih.govnih.gov Further functionalization is achieved through N⁴-alkylation of these amines using reagents like dimethyl sulfate (B86663) or other alkyl iodides to furnish the final target compounds. nih.govacs.org This N⁴-alkyl substitution has been found to be important for the compound's biological activity. nih.govacs.org

StepReaction TypeReagentsProduct
1Condensation/CyclizationHydroxyacetone, Malononitrile, Formamidine HCl5-Methyl-furo[2,3-d]pyrimidine nih.gov
2Ullmann Coupling5-Methyl-furo[2,3-d]pyrimidine, Aryl iodide, CuI, L-prolineN-Aryl-5-methylfuro[2,3-d]pyrimidin-4-amine nih.gov
3N⁴-AlkylationN-Aryl-5-methylfuro[2,3-d]pyrimidin-4-amine, Alkyl iodide4-Substituted-5-methyl-furo[2,3-d]pyrimidine nih.gov

Table 3: Synthetic sequence for 4-substituted 5-methyl-furo[2,3-d]pyrimidines.

Formation of Furo[3,2-e]niscpr.res.inresearchgate.netnih.govtriazolo[1,5-c]pyrimidines

The synthesis of the fused furo[3,2-e] niscpr.res.inresearchgate.netnih.govtriazolo[1,5-c]pyrimidine system often begins with a pre-formed furo[2,3-d]pyrimidine derivative. arkat-usa.orgmdpi.com One pathway involves converting a 2-amino-furan-3-carbonitrile into a furo[2,3-d]pyrimidine-3-amine intermediate. mdpi.com For example, reacting 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate yields an ethoxyimine derivative, which upon treatment with boiling hydrazine (B178648) hydrate, forms 5,6-di-(2-furyl)-3H,4H-4-imino-2-methylfuro-[2,3-d]pyrimidin-3-amine. mdpi.com This key intermediate can then be cyclized with various one-carbon donors like carbon disulfide, cyanogen (B1215507) bromide, or triethyl orthoformate to afford the corresponding furo[3,2-e] niscpr.res.inresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivatives. mdpi.com

Another route starts with a furo[2,3-d]pyrimidine imidate, which is reacted with semicarbazide (B1199961) hydrochloride to form a (4-imino-furo[2,3-d]pyrimidine-3-yl)urea derivative. arkat-usa.orgresearchgate.net This urea (B33335) derivative is subsequently cyclized using dichlorotriphenylphosphorane (B105816) to give an iminophosphorane, which upon hydrolysis, yields the 2-amino-furo[3,2-e] niscpr.res.inresearchgate.netnih.govtriazolo[1,5-c]pyrimidine. arkat-usa.orgresearchgate.net

Functionalization and Derivatization Strategies for Furo[2,3-d]pyrimidine Scaffolds

The furo[2,3-d]pyrimidine scaffold allows for a wide range of functionalization and derivatization strategies to explore structure-activity relationships.

N-Alkylation: As seen in the synthesis of 4-substituted 5-methyl derivatives, the nitrogen atoms on the pyrimidine ring, particularly at the N⁴ position, can be alkylated using various alkylating agents like alkyl iodides or sulfates. nih.gov

Mitsunobu Reaction: A 5-(arylaminomethyl) moiety can be introduced onto the scaffold via a Mitsunobu reaction. lmaleidykla.lt This involves reacting a 5-hydroxymethylfuro[2,3-d]pyrimidine derivative with N-sulphonylanilines, which act as the acidic component in the reaction. lmaleidykla.lt

Chalcone (B49325) Formation: Furo[2,3-d]pyrimidine-based chalcones can be synthesized. nih.gov This strategy introduces a reactive α,β-unsaturated ketone system, which is a valuable pharmacophore, by modifying substituents on the furan portion of the scaffold. nih.gov

Chlorination and Nucleophilic Substitution: The scaffold can be chlorinated, typically using phosphorus oxychloride (POCl₃), to create chloro-derivatives. imtm.cz These chlorinated positions, often at C4, are then susceptible to nucleophilic substitution, allowing for the introduction of various amines and other nucleophiles to generate diverse libraries of compounds. imtm.cznih.gov

Thiadiazole Moiety Introduction: The furo[2,3-d]pyrimidine core can be linked to other heterocyclic systems. For instance, furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives have been synthesized by first creating a 4-chloro-furo[2,3-d]pyrimidine and then reacting it with a 5-substituted-1,3,4-thiadiazole-2-thiol. imtm.cz

N-Alkylation and N-Methylation Reactions of Furo[2,3-d]pyrimidines

N-alkylation and, more specifically, N-methylation of the furo[2,3-d]pyrimidine scaffold are important transformations. Research has shown that the presence of an N-methyl group can be crucial for the biological activity of these compounds. nih.gov

A documented example involves the N-methylation of a precursor, N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amine, to furnish the desired N-methylated product. This reaction is typically achieved using dimethyl sulfate. nih.gov The introduction of the methyl group at this specific nitrogen atom was found to be a key factor for enhancing the microtubule depolymerization effects of the resulting compound. nih.gov

Table 1: N-Methylation of a Furo[2,3-d]pyrimidine Derivative

Reactant Reagent Product Yield Reference
N-(4-methoxyphenyl)-5-methyl-furo[2,3-d]pyrimidin-4-amine Dimethyl sulfate N-(4-methoxyphenyl)-N,5-dimethyl-furo[2,3-d]pyrimidin-4-amine 70% nih.gov

Introduction of Alkynyl and Aryl Moieties onto the Furo[2,3-d]pyrimidine System

The incorporation of aryl and alkynyl groups onto the furo[2,3-d]pyrimidine core is a common strategy to create analogues with diverse properties. Various synthetic methods, including coupling reactions, have been optimized for this purpose.

Introduction of Aryl Moieties: The Ullmann coupling reaction is an effective method for creating a carbon-nitrogen bond to introduce aryl substituents. This reaction has been successfully used in the synthesis of 4-substituted 5-methyl-furo[2,3-d]pyrimidines. nih.govnih.gov The process typically involves coupling a furo[2,3-d]pyrimidine, such as 5-methyl-furo[2,3-d]pyrimidine, with an appropriate aryl iodide in the presence of a copper(I) iodide (CuI) catalyst and L-proline as a ligand. nih.gov This approach has been used to synthesize a range of N4-aryl-furo[2,3-d]pyrimidines. nih.gov Another method for introducing an aryl group is through the synthesis of 4-anilino-furo[2,3-d]pyrimidine derivatives, which directly attaches an aniline-based moiety to the pyrimidine ring. nih.gov

Introduction of Alkynyl Moieties: A notable method for generating the furo[2,3-d]pyrimidine scaffold with an incorporated alkynyl group involves a Sonogashira coupling reaction. researchgate.net This strategy uses a 5-iodouracil (B140508) derivative as a precursor, which is coupled with various terminal alkynes. The reaction is followed by an in situ intramolecular cyclization promoted by copper(I), which constructs the furan ring and yields the final furo[2,3-d]pyrimidine structure. researchgate.net

Table 2: Selected Methods for Arylation and Alkynylation

Reaction Type Precursor(s) Reagents/Catalysts Resulting Structure Type Reference
Ullmann Coupling 5-methyl-furo[2,3-d]pyrimidine, Aryl iodide CuI, L-proline N4-Aryl-5-methyl-furo[2,3-d]pyrimidine nih.govnih.gov
Sonogashira Coupling / Cyclization 5-Iodouracil derivative, Terminal alkyne Pd/Cu catalyst, then Cu(I) for cyclization Substituted Furo[2,3-d]pyrimidine researchgate.net

Chemical Transformations Leading to Furo[3'',2'':6',7']chromeno[3',2':5,6]pyrido[2,3-d]pyrimidines

The synthesis of highly complex, polycyclic systems fused to the furo[2,3-d]pyrimidine core represents a significant area of chemical exploration. A series of novel furo[3'',2'':6',7']chromeno[3',2':5,6]pyrido[2,3-d]pyrimidines has been constructed through multi-step chemical transformations. capes.gov.brclockss.org

The synthetic pathways often begin with a functionalized furochromone precursor, such as 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile. capes.gov.brclockss.org A key step in one such synthesis involves refluxing an intermediate, 8-amino-7-cyano-4,12-dimethoxy-6H-furo[3,2:6,7]chromeno[2,3-b]pyridin-6-one, with acetic anhydride. This reaction leads to the formation of a furo[3'',2'':6',7']chromeno[3',2':5,6]pyrido[2,3-d]pyrimidine-5,7(8H)-dione derivative. clockss.org The structures of these complex products are typically confirmed through comprehensive spectral analysis, including IR, ¹H NMR, and mass spectrometry, which revealed a molecular ion peak at m/z 379 for the dione (B5365651) product, confirming its structure. clockss.org

Table 3: Synthesis of a Fused Polycyclic Furo[2,3-d]pyrimidine System

Starting Material Reagent/Condition Product Reference
8-Amino-7-cyano-4,12-dimethoxy-6H-furo[3,2:6,7]chromeno[2,3-b]pyridin-6-one Acetic anhydride, Reflux 4,13-Dimethoxy-8-methyl-6H-furo[3'',2'':6',7']chromeno[3',2':5,6]pyrido[2,3-d]pyrimidine-5,7(8H)-dione clockss.org

Reactivity and Reaction Mechanisms of 4 Methylidene 3h Furo 2,3 D Pyrimidine Systems

Mechanistic Pathways of Cycloaddition and Heterocyclization Reactions

Cycloaddition and heterocyclization reactions are powerful tools for constructing complex polycyclic systems from furo[2,3-d]pyrimidine (B11772683) precursors. These pathways leverage the inherent electronic properties of the fused rings to build additional heterocyclic structures.

Intramolecular heteroannulation offers an efficient route to synthesize more complex fused systems, such as pyrimido[4',5':4,5]furo[2,3-d]pyrimidines. This process involves the construction of a new heterocyclic ring onto the existing furo[2,3-d]pyrimidine framework. A key strategy involves utilizing a suitably substituted furo[2,3-d]pyrimidine, where adjacent functional groups can react to form the new ring.

For instance, ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate serves as a versatile precursor for such transformations. When this compound is treated with formamide, it undergoes a cyclocondensation reaction. The reaction proceeds through an initial formation of a formamido intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl carbon of the formamide-derived moiety, followed by dehydration to yield the fully aromatic pyrimido[4',5':4,5]furo[2,3-d]pyrimidine derivative. asmarya.edu.ly This annulation process effectively builds a new pyrimidine (B1678525) ring onto the furan (B31954) side of the starting material.

Similarly, reaction with phenyl isothiocyanate leads to the formation of a thiourea (B124793) derivative, which can then cyclize to form a pyrimidothienofuro-pyrimidine system, demonstrating the versatility of this approach for constructing diverse polycyclic heteroaromatic compounds. asmarya.edu.ly

The Diels-Alder reaction is a cornerstone of cyclic compound synthesis. In the context of electron-deficient heterocyclic systems like pyrimidines, the inverse electron demand Diels-Alder (IEDDA or DAINV) reaction is particularly relevant. wikipedia.orgnih.gov In this type of reaction, the electron-poor diene—in this case, the pyrimidine moiety of the furo[2,3-d]pyrimidine system—reacts with an electron-rich dienophile. wikipedia.orgnih.gov

The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient, making it a suitable diene for IEDDA reactions. wur.nl This reactivity can be harnessed to construct new fused rings. The reaction involves a [4+2] cycloaddition between the pyrimidine ring (acting as the 4π component) and an electron-rich alkene or alkyne (the 2π component). wikipedia.org The interaction is primarily controlled by the energy proximity of the LUMO of the diene and the HOMO of the dienophile. wikipedia.org

Intramolecular variants of this reaction are particularly powerful for creating annelated pyridine derivatives. wur.nl For a furo[2,3-d]pyrimidine derivative, if an electron-rich dienophilic side-chain (such as a vinyl ether or an enamine) is tethered at an appropriate position, it can undergo an intramolecular IEDDA reaction across the pyrimidine ring. wikipedia.orgwur.nl This would result in a bridged bicyclic intermediate, which can then undergo further reactions, such as rearrangement or elimination, to form a stable, new fused heterocyclic ring. The rate and facility of these reactions can be enhanced by electron-withdrawing groups on the pyrimidine ring or by protonation or alkylation of the ring nitrogens, which further lowers the LUMO energy of the diene. wur.nl

Transformations Involving Nucleophilic Attack and Ring Conversions

The electrophilic nature of the carbon atoms in the pyrimidine ring of furo[2,3-d]pyrimidine systems makes them susceptible to nucleophilic attack. This reactivity is central to many functional group interconversions and ring transformation reactions.

Furo[2,3-d]pyrimidine derivatives can be readily modified through reactions with various nucleophiles, including hydrazides and amines. These reactions are crucial for introducing diverse functionalities and building more complex molecular architectures. For example, the ester group of ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate can be converted to a carbohydrazide by refluxing with hydrazine (B178648) hydrate. asmarya.edu.ly This resulting 5-amino-6-carbohydrazide derivative is a versatile intermediate itself, capable of undergoing condensation with aldehydes or cyclization with reagents like formic acid or acetic anhydride to form various heterocyclic appendages at the 6-position. asmarya.edu.ly

In another example, a 5-acetyl-furo[2,3-d]pyrimidine-4-one intermediate reacts with N-amino urea (B33335) hydrochloride to form the corresponding semicarbazone, showcasing the reactivity of the ketone functionality towards hydrazide-type nucleophiles. nih.gov Furthermore, chloro-substituted furo[2,3-d]pyrimidines can undergo nucleophilic substitution with amines to introduce various amino groups onto the pyrimidine ring, a common strategy in medicinal chemistry. nih.govnih.gov

Below is a table summarizing representative reactions with amine and hydrazide nucleophiles.

Starting MaterialNucleophileConditionsProduct
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylateHydrazine hydrateReflux5-Amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carbohydrazide
5-Acetyl-6-methyl-3,4-dihydrofuro[2,3-d]pyrimidin-4-oneN-amino urea hydrochlorideReflux in ethanol2-(1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazine-1-carboxamide
8-Chloro-4-methyl-2-phenylpyrimido[4',5':4,5]furo[2,3-d]pyrimidineHydrazine hydrateReflux8-Hydrazinyl-4-methyl-2-phenylpyrimido[4',5':4,5]furo[2,3-d]pyrimidine
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (analogous system)Ethyl-4-aminobenzoateReflux in ethanolEthyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate

Data sourced from references asmarya.edu.ly, nih.gov, and mdpi.com.

Imine and imidate derivatives of furo[2,3-d]pyrimidines are key intermediates for constructing further fused heterocyclic systems. For instance, ethyl imidates, formed by the reaction of 4-amino-pyrimidine-5-carbonitriles with triethyl orthoformate, can react with various anilines. mdpi.com This reaction proceeds via a nucleophilic attack by the aniline on the imidate carbon, followed by elimination of ethanol and subsequent intramolecular cyclization, where the aniline nitrogen attacks the nitrile carbon, leading to the formation of a new fused pyrimidine ring, as seen in the synthesis of pyrimido[4,5-d]pyrimidines. mdpi.com

Similarly, imines formed at the pyrimidine ring, for example, through the condensation of a carbonyl group with a primary amine, can serve as electrophilic centers for subsequent cyclization reactions. mdpi.com The reactivity of the C=N bond in the imine allows for intramolecular nucleophilic attack from a suitably positioned functional group, leading to the formation of new ring systems. Radical cyclization involving an imine group has also been shown to be an effective method for creating complex scaffolds like tetrahydroquinolines from simpler precursors. nih.gov

Investigation of Exocyclic Methylene (B1212753) Group Reactivity in 4-Methylidene-3H-furo[2,3-d]pyrimidine

The exocyclic C4=CH₂ double bond in this compound is a highly reactive functional group that significantly influences the molecule's chemical behavior. This group is analogous to the arylidene groups that can be formed from the condensation of active methylene positions in related heterocyclic systems. For example, 6-arylidene-furo[2,3-d]pyrimidin-5-ones can be synthesized via condensation of the corresponding 5-one with an aldehyde, indicating the reactivity of the C6-methylene group in that precursor. asmarya.edu.ly

The exocyclic methylene group at position 4 is expected to behave as a reactive Michael acceptor due to the electron-withdrawing nature of the adjacent pyrimidine ring. This polarization makes the terminal methylene carbon susceptible to nucleophilic attack by a wide range of soft nucleophiles, such as thiols, amines, or enolates. This addition reaction would lead to the formation of 4-substituted-methyl-furo[2,3-d]pyrimidine derivatives.

Furthermore, the exocyclic double bond can participate in various cycloaddition reactions. As a dienophile, it can react with dienes in [4+2] cycloaddition reactions to form spirocyclic compounds, where a new six-membered ring is fused at the C4 position. The reactivity of such exocyclic methylene groups in cycloadditions has been demonstrated in other heterocyclic systems, such as 5-methylidene-hydantoins. The electron-deficient nature of the furo[2,3-d]pyrimidine system would likely enhance the dienophilic character of the exocyclic double bond, favoring reactions with electron-rich dienes. The reactivity of such active methylene and methylidene groups is a cornerstone of heterocyclic synthesis, allowing for a variety of transformations including Knoevenagel condensations and multicomponent reactions. researchgate.netnih.govnih.gov

Structure Activity Relationship Sar Studies of Furo 2,3 D Pyrimidine Derivatives

Influence of Substituents on Biological Efficacy and Chemical Reactivity

The position of substituents on the pyrimidine (B1678525) nucleus has a profound impact on the biological activities of the resulting compounds nih.gov. These activities can range from antimicrobial and anticancer to anti-inflammatory and antiviral effects nih.govwjarr.com.

N-alkylation of fused pyrimidine derivatives can have a variable impact on their biological potency. For instance, in a series of thieno[2,3-d]pyrimidine derivatives, which are structurally analogous to furo[2,3-d]pyrimidines, N-alkylation of a piperazin-2-one substituent with either a methyl or an ethyl group maintained the compound's potency as a Notum inhibitor nih.gov. However, the effect on efflux, a mechanism of drug resistance, was inconsistent nih.gov.

In a different class of related compounds, pyrrolo[2,3-d]pyrimidines, the size of the alkyl group at the 5-position was found to dictate the activity against dihydrofolate reductase (DHFR) and thymidylate synthase (TS), as well as the tumor cell growth inhibitory potency nih.gov. Specifically, the presence of an ethyl, propyl, or isopropyl group at the 5-position was conducive to potent inhibition of human DHFR nih.gov. This enhanced activity was attributed to increased hydrophobic interactions of the bulkier alkyl groups with key amino acid residues in the enzyme's active site nih.gov.

Compound ModificationTarget/ActivityObserved Effect
N-Alkylation of piperazin-2-one (thieno[2,3-d]pyrimidine)Notum inhibitionPotency retained
5-Alkyl substitution (pyrrolo[2,3-d]pyrimidine)Human DHFR inhibitionIncreased potency with bulkier alkyl groups (ethyl, propyl, isopropyl)

Aromatic substituents play a crucial role in modulating the biological activity of furo[2,3-d]pyrimidine (B11772683) derivatives. The introduction of a methoxy group on a phenyl ring attached to the pyrimidine core can influence the compound's antimicrobial activity and selectivity nih.gov. In a study on pyrimidine-2(1H)-selenone derivatives, the position of the methoxy substituent on the phenyl ring affected the compound's geometry and intermolecular interactions, leading to greater selectivity in its antimicrobial action nih.gov.

Furthermore, in a series of pyridine derivatives, the presence and position of methoxy groups were found to enhance their antiproliferative activity against various cancer cell lines mdpi.com. For example, increasing the number of methoxy groups on the aromatic substituent led to a significant decrease in the IC50 value, indicating higher potency mdpi.com.

Aromatic SubstituentBiological ActivityKey Finding
Methoxy group on phenyl ring (pyrimidine-2(1H)-selenones)AntimicrobialIncreased selectivity
Multiple methoxy groups on aromatic ring (pyridine derivatives)AntiproliferativeEnhanced potency with more methoxy groups

Bioisosteric replacement, the exchange of an atom or group of atoms with a broadly similar alternative, is a common strategy in drug design to improve a compound's properties cambridgemedchemconsulting.comresearchgate.net. In the context of furo[2,3-d]pyrimidine derivatives, this approach has been used to enhance anticancer potential. For example, replacing a pyrimidine moiety with a 1,3,4-thiadiazole pharmacophore was employed to maintain hydrogen bond interactions with the target enzyme AKT1 nih.gov.

In another instance, the replacement of a 6-methyl group with a 6-trifluoromethyl (CF3) group in a 5,6-dimethyl furanopyrimidine derivative restored potent Notum inhibition activity nih.gov. This demonstrates that the introduction of a CF3 group can be beneficial to the biological activity. Conversely, using a cyano (CN) group as a non-traditional bioisostere for a halogen was found to be detrimental to the activity in the same series of compounds nih.gov.

Original GroupBioisosteric ReplacementImpact on Activity
Pyrimidine1,3,4-ThiadiazoleMaintained target interaction
6-Methyl6-Trifluoromethyl (CF3)Restored potent inhibition
HalogenCyano (CN)Detrimental to activity

Strategic Modifications of the Furo[2,3-d]pyrimidine Core for Modulating Activity

Strategic modifications to the core structure of furo[2,3-d]pyrimidines are essential for fine-tuning their biological responses and developing more effective therapeutic agents.

The removal of a methyl group, or desmethylation, can significantly alter the biological activity of a compound. In the development of Notum inhibitors, the deletion of a 5-chloro substituent from a thienopyrimidine scaffold, which can be considered a modification analogous to desmethylation in terms of removing a small substituent, resulted in a significant drop in activity nih.gov. However, replacing the 5-chloro group with a 5-methyl group retained the activity, highlighting the importance of substitution at this position nih.gov.

In a broader context of fused heterocyclic compounds, the linker's role is critical in positioning key functional groups for optimal interaction with biological targets. The design of novel furan (B31954), furo[2,3-d]pyrimidine, and furo[3,2-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors involved careful consideration of the linker to ensure proper orientation of the molecule within the enzyme's binding site nih.gov.

Computational and Theoretical Investigations of Furo 2,3 D Pyrimidine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations provide fundamental insights into the intrinsic properties of molecules. For furo[2,3-d]pyrimidine (B11772683) and its analogues, these methods are crucial for elucidating their geometries, electronic structures, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. scielo.org.mx For derivatives of the furo[2,3-d]pyrimidine class, DFT calculations, often using the B3LYP method with a 6-31G* or higher basis set, are employed to compute key geometric parameters such as bond lengths and angles. nih.gov

In a study on methyl 2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate, a structural isomer of the furo[2,3-d]pyrimidine system, DFT calculations were used to determine its optimized geometry in the gas phase. scielo.org.mx Such calculations are foundational for understanding the molecule's three-dimensional structure, which is critical for its interaction with biological targets. scielo.org.mx The analysis of frontier molecular orbitals (HOMO-LUMO) derived from these calculations also helps in understanding the chemical reactivity and kinetic stability of the molecule. scielo.org.mx

Table 1: Representative DFT-Calculated Properties for a Furo[3,4-d]pyrimidine (B15215042) Derivative

PropertyMethod/Basis SetDescription
Optimized GeometryDFT/B3LYP/6-311++G(2d,p)Calculation of bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. scielo.org.mx
HOMO-LUMO EnergiesDFT/B3LYP/6-311++G(2d,p)Determination of the highest occupied and lowest unoccupied molecular orbital energies to assess chemical reactivity. scielo.org.mx
Population AnalysisMulliken (MPA) & Natural (NPA)Analysis of the delocalization of charge within the molecule. scielo.org.mx
Electrostatic PotentialMolecular Electrostatic Potential (MEP) MapIdentification of electrophilic and nucleophilic regions on the molecule. scielo.org.mx

This table is illustrative of the types of properties calculated for furopyrimidine systems using DFT, based on data for a structural isomer.

Ab initio computational methods are instrumental in predicting the spectroscopic properties of molecules, providing a powerful complement to experimental techniques. nih.gov These calculations can be used to generate theoretical spectra, such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR), which can then be compared with experimental data to confirm the structure of newly synthesized compounds. scielo.org.mx

For instance, the gauge-invariant atomic orbital (GIAO) method is commonly used for calculating ¹H and ¹³C NMR chemical shifts. scielo.org.mx When studying a furo[3,4-d]pyrimidine derivative, theoretical calculations were performed in the same solvent (DMSO) as the experimental measurements to ensure consistency and investigate the solvent's effect on the chemical shifts. scielo.org.mx Similarly, detailed vibrational analysis using programs like VEDA can be performed on FTIR spectra calculated with DFT methods to assign specific vibrational modes. scielo.org.mx High-level ab initio calculations are particularly valuable for understanding complex spectra in light- and medium-mass nuclei, where they can test and challenge theoretical models. aps.orgaps.org

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for predicting how a ligand, such as a furo[2,3-d]pyrimidine derivative, will interact with a biological target and how it will behave within a biological system.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is widely used to understand the binding modes of furo[2,3-d]pyrimidine derivatives within the active sites of protein kinases and other enzymes. rsc.orgresearchgate.netnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Several studies have utilized molecular docking to rationalize the observed biological activity of novel furo[2,3-d]pyrimidine derivatives. For example, docking studies of potent anti-cancer agents have shown how these compounds fit into the ATP-binding site of kinases like PI3K, AKT-1, and VEGFR-2. rsc.orgnih.govnih.gov The results often highlight specific amino acid residues that are crucial for binding, providing a structural basis for the compound's inhibitory activity and guiding further structural modifications to enhance potency. rsc.orgnih.gov

Table 2: Examples of Molecular Docking Studies on Furo[2,3-d]pyrimidine Derivatives

Compound ClassTarget ProteinKey Findings from DockingReference
Furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybridsPI3K / AKT-1Showed an improved binding pattern with key amino acids in the PI3K and AKT-1 binding sites. rsc.orgnih.gov rsc.org
Furo[2,3-d]pyrimidine chalconesN/AInvestigated to understand the mechanism of action and direct molecular targets. nih.gov
Furo[2,3-d]pyrimidine derivativesReceptor Tyrosine Kinase (e.g., EGFR)Revealed possible binding modes, helping to identify lead structures for new antitumor drugs. researchgate.netresearchgate.net researchgate.net
Furo[3,2-e] rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidinesVEGFR-2Provided insight into the potential binding mode within the kinase active site. nih.gov nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis involves using computational models to predict the pharmacokinetic and toxicological properties of a drug candidate. This predictive profiling is crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities.

For a furo[3,4-d]pyrimidine carboxylate derivative, programs such as SwissADME and ADMET were used to obtain data on its pharmacokinetics and drug affinity. scielo.org.mx These tools can predict a wide range of properties, including aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes. Such analyses help in prioritizing candidates for further development and in designing molecules with improved pharmacokinetic profiles. scielo.org.mx

Theoretical Analysis of Reaction Energetics and Mechanistic Pathways

Computational chemistry offers a powerful lens through which to study the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction energy barriers. A theoretical investigation into the reaction mechanism for the formation of pyrido[2,3-d]pyrimidines, a related heterocyclic system, in an aqueous solution has been conducted. nih.gov This type of study elucidates the complete energy profile of the reaction, identifying the rate-determining step. nih.gov

The mechanism was found to proceed through several stages, including Knoevenagel condensation, Michael addition, and cyclization. nih.gov By calculating the Gibbs free energy for each elementary step, researchers can understand the feasibility of the proposed pathway and the factors that influence the reaction rate. nih.gov This knowledge is invaluable for optimizing reaction conditions to improve yields and for designing more efficient synthetic routes to complex heterocyclic scaffolds like furo[2,3-d]pyrimidine. nih.gov

Computational Assessment of Energy Profiles for Cycloaddition and Heterocyclization

Generally, these computational assessments employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathways. These calculations can elucidate the Gibbs free energy profiles of the reactions, highlighting the energy barriers (activation energies) and the thermodynamic stability of the products.

For a hypothetical cycloaddition reaction involving a methylidene-substituted heterocycle, a computational study would typically investigate the following:

Frontier Molecular Orbital (FMO) Analysis: The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa) are calculated to predict the feasibility and the nature of the cycloaddition reaction. A smaller HOMO-LUMO gap generally indicates a more facile reaction.

Transition State (TS) Search and Characterization: The geometry of the transition state for the cycloaddition is located and optimized. The energy of this transition state relative to the reactants determines the activation energy of the reaction. Vibrational frequency analysis is performed to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Reaction Energy Profile: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct a complete energy profile of the reaction. This profile provides a comprehensive view of the reaction mechanism, including whether the reaction is kinetically and/or thermodynamically favored.

In the context of heterocyclization following a cycloaddition, computational methods can be used to explore various possible cyclization pathways, determining the most likely route based on the calculated energy barriers.

While direct data for 4-methylidene-3H-furo[2,3-d]pyrimidine is absent from the available literature, studies on other methylidene-containing heterocycles in [4+2] cycloaddition reactions have shown that these reactions can be highly regioselective and stereoselective. For instance, research on 5-methylidene-hydantoins has demonstrated their utility in Diels-Alder reactions. researchgate.netmdpi.comnih.gov

Future computational work is needed to specifically delineate the energy profiles for the cycloaddition and heterocyclization reactions of this compound. Such studies would be invaluable for guiding synthetic efforts and understanding the reactivity of this particular heterocyclic system.

Mechanistic Aspects of Biological Activities Associated with Furo 2,3 D Pyrimidine Derivatives

Molecular Interactions with Cellular Components and Specific Targets

The biological effects of furo[2,3-d]pyrimidine (B11772683) derivatives are rooted in their ability to bind to and modulate the function of critical cellular macromolecules. These interactions are highly specific, often involving precise binding within active or allosteric sites of proteins, leading to either inhibition or altered function.

Microtubule Targeting Mechanisms: Depolymerization and Tubulin Assembly Inhibition

A significant mechanism of action for certain furo[2,3-d]pyrimidine derivatives is the disruption of microtubule dynamics, a critical process for mitosis, cell transport, and maintenance of cell structure. nih.gov These compounds act as microtubule destabilizers, leading to the depolymerization of existing microtubules and the inhibition of new tubulin assembly. nih.gov

Research has shown that 4-substituted 5-methyl-furo[2,3-d]pyrimidines exhibit potent microtubule depolymerizing activities. nih.gov Molecular modeling studies indicate that these compounds bind to the colchicine (B1669291) site on β-tubulin. nih.gov The furo[2,3-d]pyrimidine core of these molecules can overlap with the C-ring of colchicine, establishing hydrophobic interactions within the αβ tubulin interface with amino acid residues such as Alaα180, Asnβ258, and Lysβ352. nih.gov For instance, the N-Me group on certain derivatives has been shown to be crucial for this biological activity. nih.gov

The inhibition of tubulin polymerization by these derivatives has been quantified, with some compounds showing IC50 values comparable to the well-known microtubule-destabilizing agent Combretastatin A-4 (CA-4). nih.gov This direct interference with tubulin assembly leads to a G2/M phase cell cycle arrest and can ultimately induce apoptosis in cancer cells. mdpi.com

Table 1: Tubulin Polymerization Inhibition by Furo[2,3-d]pyrimidine Derivatives

Enzyme Inhibition Profiles: Kinases (VEGFR-2, EGFR, Tie-2), Thymidylate Synthase, Dihydrofolate Reductase

Furo[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various enzymes crucial for cell proliferation and survival.

Kinase Inhibition: Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth. A novel class of 4-amino-furo[2,3-d]pyrimidines has been discovered as dual inhibitors of Tie-2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The introduction of a diarylurea moiety at the 5-position of the furo[2,3-d]pyrimidine scaffold significantly enhances the inhibitory activity against both enzymes, with some compounds achieving IC50 values in the low nanomolar range. nih.govresearchgate.net

Furthermore, furo[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). nih.gov The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, makes these compounds suitable for targeting the ATP-binding site of kinases like EGFR and VEGFR. rjeid.com

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibition: Certain classical antifolate analogues incorporating the furo[2,3-d]pyrimidine ring system have been synthesized as potential dual inhibitors of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR). drugbank.com These enzymes are critical for the synthesis of dTMP, a necessary precursor for DNA replication. nih.gov While some classical analogues showed moderate to good inhibitory activity against DHFR, they were found to be inactive against TS. drugbank.com The N-CH3 analogue was noted to be approximately twice as potent as its counterpart in DHFR inhibition. drugbank.com These classical antifolates were shown to primarily target DHFR and utilize the reduced folate/methotrexate transport system to enter cells. drugbank.com

Table 2: Enzyme Inhibition Profile of Furo[2,3-d]pyrimidine Derivatives

Mechanisms of Action Against Drug Resistance in Biological Systems

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp) or alterations in drug targets. nih.govnih.gov

Circumvention of P-glycoprotein (Pgp) and βIII-Tubulin Mediated Resistance

Certain 4-substituted 5-methyl-furo[2,3-d]pyrimidines have demonstrated the ability to circumvent drug resistance mediated by both P-glycoprotein and the overexpression of the βIII-tubulin isotype. nih.gov This is a crucial advantage as these resistance mechanisms can limit the effectiveness of widely used anticancer drugs such as taxanes and vinca (B1221190) alkaloids. nih.govresearchgate.net The ability of these furo[2,3-d]pyrimidine derivatives to overcome P-gp mediated resistance is attributed to the fact that they are not substrates for this efflux pump. nih.gov This allows the compounds to accumulate within resistant cancer cells to cytotoxic levels. The furan (B31954) metotica chemotype, which localizes to the colchicine-binding site, is not antagonized by Pgp. nih.gov

Proposed Antiviral and Antimicrobial Mechanisms

The versatility of the furo[2,3-d]pyrimidine scaffold extends to potential antiviral and antimicrobial applications.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 MPro, PLPro)

The main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) of SARS-CoV-2 are essential for viral replication, making them attractive targets for antiviral drug development. nih.govnih.gov While specific studies on "4-methylidene-3H-furo[2,3-d]pyrimidine" are limited, related furo[2,3-d]pyrimidine derivatives have been identified as potential inhibitors of these viral proteases. For instance, hybrid molecules of furo[2,3-d]pyrimidine and 1,3,4-oxadiazole (B1194373) have been synthesized and shown to possess dual antiviral and anticancer activities. nih.gov The proposed mechanism for antiviral activity involves the inhibition of key viral enzymes. Docking studies have suggested that these hybrid compounds can fit into the active sites of viral proteases, disrupting their function and thus inhibiting viral replication. nih.gov The inhibition of both Mpro and PLpro has been shown to be more effective in halting SARS-CoV-2 replication. nih.govbiorxiv.org

General Mechanisms of Antifungal and Antibacterial Actions

The antimicrobial prowess of furo[2,3-d]pyrimidine derivatives stems from their ability to interfere with essential cellular processes in both fungi and bacteria. As structural analogs of purines, these compounds are well-suited to interact with and inhibit enzymes involved in nucleic acid synthesis and other vital metabolic pathways. researchgate.netdoaj.org Research into their mechanisms of action has revealed several key targets, leading to their broad-spectrum activity.

One of the primary mechanisms by which furo[2,3-d]pyrimidines exert their antimicrobial effects is through the inhibition of enzymes crucial for DNA replication and repair. Molecular docking studies have suggested that certain furo[2,3-d]pyrimidine derivatives can bind to DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, facilitating its replication. nih.gov By inhibiting this enzyme, these compounds effectively halt bacterial proliferation. This targeted inhibition is a hallmark of their antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, some furo[2,3-d]pyrimidine derivatives function as antifolates, disrupting the folic acid cycle. researchgate.netacs.org Folic acid is a vital coenzyme in the synthesis of nucleotides, the building blocks of DNA and RNA. By inhibiting key enzymes in this pathway, such as dihydrofolate reductase, these compounds starve the microbial cells of essential precursors for nucleic acid synthesis, leading to cell death. This mechanism is effective against a range of microbes that synthesize their own folic acid. acs.org

The antifungal activity of these compounds is also significant. They have demonstrated efficacy against various fungal strains, including Candida albicans, Aspergillus oryzae, and Penicillium chrysogenum. nih.govresearchgate.net The mechanism of action in fungi is believed to be similar to that in bacteria, involving the disruption of fundamental enzymatic processes. For instance, certain derivatives have shown potent activity against Candida albicans, a common human fungal pathogen. nih.gov

The versatility of the furo[2,3-d]pyrimidine scaffold allows for the synthesis of a wide array of derivatives with varied substitution patterns, which in turn influences their antimicrobial potency and spectrum. researchgate.net The introduction of different functional groups can enhance their binding affinity to target enzymes or improve their cell permeability, leading to more effective antimicrobial agents.

Research Findings on Antimicrobial Activity

A number of studies have been conducted to evaluate the in vitro antimicrobial activity of various furo[2,3-d]pyrimidine derivatives. The tables below summarize the minimum inhibitory concentration (MIC) values of selected compounds against different bacterial and fungal strains.

Table 1: Antibacterial Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundOrganismMIC (µg/mL)Reference
Furochromenopyrimidine-amine (19a,b) Klebsiella pneumoniaeNot specified, but potent nih.gov
Escherichia coliNot specified, but potent nih.gov
Streptococcus pyogenesNot specified, but potent nih.gov
Staphylococcus aureusNot specified, but potent nih.gov
Pyrrolo[2,3-d]pyrimidine (3b,c, 7e) Staphylococcus aureus0.31 nih.gov
5h Escherichia coliNot specified, but active researchgate.net
5c Staphylococcus aureusNot specified, but active researchgate.net

Table 2: Antifungal Activity of Furo[2,3-d]pyrimidine Derivatives

CompoundOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Pyrrolo[2,3-d]pyrimidine (3a-d, 7a,e, 11d) Candida albicans0.31-0.62- nih.gov
5e Aspergillus oryzae-28 researchgate.net
5g Penicillium chrysogenum-39 researchgate.net
5c Aspergillus oryzae-Not specified, but active researchgate.net
5c Candida albicans-15 researchgate.net

Analytical and Spectroscopic Characterization Methods for Furo 2,3 D Pyrimidine Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in the characterization of furo[2,3-d]pyrimidine (B11772683) compounds, offering detailed insights into their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules, including the furo[2,3-d]pyrimidine scaffold. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular structure. ipb.pt

In ¹H NMR spectra of furo[2,3-d]pyrimidine derivatives, the chemical shifts of protons are indicative of their electronic environment. For instance, the pyrimidine (B1678525) ring protons typically appear in the aromatic region, while protons on substituents will have characteristic shifts depending on their neighboring functional groups. For example, in a series of 5-cinnamoyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one derivatives, the pyrimidine proton (H-2) resonates as a singlet around δ 8.12-8.22 ppm. nih.gov The NH proton of the pyrimidine ring often appears as a broad singlet at a downfield chemical shift, typically above δ 12 ppm, and is exchangeable with D₂O. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the fused ring system and any substituents are characteristic. For example, the carbonyl carbon (C-4) in furo[2,3-d]pyrimidin-4(3H)-one derivatives typically resonates at a downfield position, often around δ 158 ppm. nih.gov The carbon atoms of the furan (B31954) and pyrimidine rings appear at distinct chemical shifts, which can be assigned with the help of two-dimensional NMR techniques like HMQC and HMBC. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for Furo[2,3-d]pyrimidine Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
5-Cinnamoyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one 12.85 (s, 1H, NH), 8.32 (d, 1H, βH), 8.22 (s, 1H, pyrimidine H), 7.81 (d, 2H, ArH), 7.64 (d, 1H, αH), 7.31 (t, 2H, ArH), 2.64 (s, 3H, –CH₃) Not specified in source nih.gov
Ethyl 4-(3-chlorophenyl)-5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate Not specified in source 164.0, 163.9, 158.3, 158.0, 154.9, 150.6, 147.0, 143.5, 140.3, 133.7, 131.3, 127.0, 121.6, 120.4, 116.6, 106.7, 63.4, 20.2, 14.4, 13.7 nih.gov
5-(4-Carbomethoxyphenyl)-2,4-diaminofuro[2,3-d]pyrimidine Not specified in source Not specified in source nih.gov

Note: The table presents a selection of data for different derivatives as specific data for 4-methylidene-3H-furo[2,3-d]pyrimidine was not available.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In furo[2,3-d]pyrimidine derivatives, characteristic absorption bands are observed for various functional groups. For example, the N-H stretching vibrations of the pyrimidine ring are typically observed in the region of 3100-3500 cm⁻¹. nih.govnih.gov The C=O stretching vibration of a carbonyl group at the C-4 position gives a strong absorption band around 1665-1730 cm⁻¹. nih.govnih.gov The C=N and C=C stretching vibrations of the fused heterocyclic system appear in the 1500-1600 cm⁻¹ region. nih.gov The presence of a nitrile group (C≡N) would be indicated by a sharp band around 2220 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The fused aromatic system of furo[2,3-d]pyrimidines gives rise to characteristic absorption maxima in the UV-Vis spectrum. The position and intensity of these bands can be influenced by the nature and position of substituents on the ring system.

Table 2: Characteristic IR Absorption Bands for Furo[2,3-d]pyrimidine Derivatives

Functional Group Wavenumber (cm⁻¹) Reference
N-H stretch 3100-3500 nih.govnih.gov
C-H stretch (aromatic) 3000-3100 nih.gov
C-H stretch (aliphatic) 2850-2960 nih.gov
C≡N stretch ~2220 researchgate.net
C=O stretch 1665-1730 nih.govnih.gov

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of furo[2,3-d]pyrimidine compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized compound. imtm.cz

Electron Impact Mass Spectrometry (EI-MS) is often used to study the fragmentation patterns of these molecules. The fragmentation pattern can provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a useful tool for analyzing mixtures and identifying individual components. nih.gov

For instance, in the mass spectrum of 5-cinnamoyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one derivatives, the molecular ion peak [M]⁺ is typically observed, confirming the molecular weight of the compound. nih.gov The fragmentation pattern would likely involve cleavage of the side chains, providing further evidence for the proposed structure.

Diffraction Methods for Solid-State Structure Confirmation

While spectroscopic methods provide valuable information about the structure of molecules in solution, diffraction methods are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction is the most definitive method for determining the absolute structure of a crystalline compound. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. nih.govnih.gov For furo[2,3-d]pyrimidine derivatives that can be crystallized, X-ray analysis offers unambiguous proof of their structure. For example, the crystal structure of a furo[2,3-d]pyrimidine derivative revealed a nearly planar fused ring system. nih.gov X-ray analysis is also invaluable for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized furo[2,3-d]pyrimidine derivatives and for assessing their purity.

Column chromatography, often using silica (B1680970) gel as the stationary phase, is a standard method for purifying crude reaction products. nih.govpsu.edugoogle.com The choice of solvent system (mobile phase) is crucial for achieving good separation of the desired product from byproducts and unreacted starting materials. nih.gov

Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov The purity of the final compound can also be assessed by TLC, where a pure compound should ideally show a single spot.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and sensitivity. It is often used to determine the purity of the final furo[2,3-d]pyrimidine compounds with a high degree of accuracy. imtm.cz

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique employed in the characterization of novel compounds, including the furo[2,3-d]pyrimidine scaffold and its derivatives. This method provides quantitative information about the elemental composition of a synthesized compound, serving as a crucial checkpoint for verifying its empirical formula. The technique is predicated on the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample.

The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis of the target molecule and its purity.

In the synthesis and characterization of various furo[2,3-d]pyrimidine derivatives, elemental analysis is routinely reported as a final confirmation of the structure, complementing spectroscopic data from NMR, IR, and mass spectrometry. nih.govresearchgate.netnih.gov

Detailed Research Findings:

Several studies have reported the use of elemental analysis to confirm the structures of newly synthesized furo[2,3-d]pyrimidine derivatives. For instance, in the development of novel furo[2,3-d]pyrimidine based chalcones as potential anti-breast cancer agents, elemental analysis was used to validate the final products. nih.gov Similarly, research focused on 2,4-diamino-furo[2,3-d]pyrimidine derivatives confirmed the structures of the synthesized compounds through methods including elemental analysis. nih.gov

Below are tables summarizing the calculated and found elemental analysis data for several furo[2,3-d]pyrimidine derivatives from various research endeavors.

Table 1: Elemental Analysis Data for Furo[2,3-d]pyrimidine Based Chalcones

This table presents the elemental analysis data for two furo[2,3-d]pyrimidine based chalcone (B49325) derivatives. The data is sourced from a study on potent anti-breast cancer agents. nih.gov

CompoundMolecular FormulaAnalysis%C%H%N
5d C₁₆H₁₁N₃O₅Calculated59.083.4112.92
Found59.343.6412.84
5e C₁₈H₁₆N₂O₅Calculated63.524.748.23
Found63.424.818.37

The close agreement between the calculated and found values for compounds 5d and 5e confirms their elemental composition. nih.gov

Future Directions and Emerging Research Avenues for 4 Methylidene 3h Furo 2,3 D Pyrimidine

Exploration of Novel Synthetic Routes and the Application of Green Chemistry Principles

The future synthesis of 4-methylidene-3H-furo[2,3-d]pyrimidine and its analogues will increasingly prioritize sustainability and efficiency. Traditional organic syntheses often rely on hazardous solvents and toxic reagents, posing environmental and health risks. rasayanjournal.co.in The adoption of green chemistry principles is paramount to mitigate these issues. sekisuidiagnostics.com

Future synthetic strategies are expected to focus on:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a final product that contains the essential parts of each starting material. researchgate.net MCRs are highly efficient, reduce waste, and simplify purification processes, making them ideal for creating libraries of diverse furo[2,3-d]pyrimidine (B11772683) derivatives. rasayanjournal.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, increase product yields, and enhance the purity of the final compounds compared to conventional heating methods. rasayanjournal.co.innih.gov This technique is particularly valuable for accelerating the synthesis of complex heterocyclic systems.

Eco-Friendly Solvents and Catalysts: A major push involves replacing conventional volatile organic solvents with greener alternatives like water or ionic liquids. rasayanjournal.co.ineurekaselect.com The development and use of reusable, non-toxic catalysts, such as nanocatalysts or biocatalysts, will also be crucial for developing sustainable synthetic protocols. eurekaselect.com

Table 1: Green Chemistry Approaches for Furo[2,3-d]pyrimidine Synthesis
PrincipleApplication in SynthesisAnticipated Benefits
Waste PreventionEmploying one-pot multicomponent reactions (MCRs) to minimize intermediate isolation steps. rasayanjournal.co.inresearchgate.netReduced solvent waste, higher process efficiency.
Atom EconomyDesigning syntheses where the maximum proportion of starting materials is incorporated into the final product. sekisuidiagnostics.comMinimized by-product formation.
Use of Safer SolventsUtilizing water as a reaction medium or employing solvent-free reaction conditions. rasayanjournal.co.ineurekaselect.comReduced environmental impact and operational hazards.
Energy EfficiencyApplying microwave-assisted synthesis to reduce reaction times from hours to minutes. nih.govLower energy consumption and faster throughput.
Use of CatalysisDeveloping reusable and highly selective catalysts (e.g., nanocrystalline MgO) to replace stoichiometric reagents. eurekaselect.comImproved reaction rates, easier product purification, and catalyst recycling.

Development of Advanced Computational Models for Predictive Design and Optimization

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For the furo[2,3-d]pyrimidine scaffold, advanced computational models will enable the predictive design and optimization of new derivatives with enhanced potency and selectivity.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target, such as a protein kinase. nih.gov By simulating the interaction of various furo[2,3-d]pyrimidine derivatives with a target's active site, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule-receptor complex over time. nih.gov These simulations can validate the stability of binding modes predicted by docking and reveal crucial information about the structural and energetic features of the interaction. nih.gov

3D Quantitative Structure-Activity Relationship (3D-QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent molecules. mdpi.com

Deeper Elucidation of Complex Reaction Mechanisms and Identification of Key Intermediates

A thorough understanding of the reaction mechanisms underlying the formation of the furo[2,3-d]pyrimidine ring system is essential for optimizing reaction conditions and improving product yields. While various synthetic routes exist, the precise step-by-step pathways and the nature of transient intermediates are often not fully characterized. researchgate.net

Future research will likely employ a combination of experimental and theoretical methods to:

Identify Reaction Pathways: For multicomponent reactions leading to fused pyrimidines, the sequence of events is critical. Theoretical studies suggest that pathways often involve an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization steps to build the heterocyclic core. nih.gov

Isolate and Characterize Intermediates: Advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, can be used to detect and identify short-lived intermediates, providing direct evidence for a proposed reaction mechanism.

Computational Mechanism Studies: Quantum mechanical calculations can map the entire energy landscape of a reaction, identifying the most favorable pathway and the structures of transition states and intermediates. nih.gov This theoretical insight is crucial for understanding how different reactants and catalysts influence the reaction outcome. mdpi.com

Comprehensive Establishment of Structure-Activity-Mechanism Correlations

A central goal in medicinal chemistry is to understand how a molecule's structure relates to its biological activity and its mechanism of action. For furo[2,3-d]pyrimidine derivatives, this involves systematically modifying the scaffold and correlating these structural changes with effects on specific biological targets.

For instance, studies on related fused pyrimidines have revealed key insights:

Hinge-Binding Motifs: The furo[2,3-d]pyrimidine core can mimic the purine ring of ATP, enabling it to bind to the hinge region of many protein kinases. researchgate.net The precise nature of this interaction is a key determinant of inhibitory activity.

Influence of Substituents: The type and position of substituents on the core structure are critical. For example, in a series of furo[2,3-d]pyrimidine-based chalcones, the introduction of halogen substituents on an attached phenyl ring significantly improved cytotoxic activity against tumor cells. nih.gov Similarly, for thieno[2,3-d]pyrimidines (a related scaffold), substitution at specific positions was found to optimize antiallergenic activity. nih.gov

Future work will focus on creating detailed maps that link specific structural modifications of the this compound scaffold to its inhibitory mechanism against various enzyme families.

Table 2: Structure-Activity-Mechanism Insights for Fused Pyrimidine (B1678525) Scaffolds
Scaffold/DerivativeStructural FeatureObserved EffectAssociated Mechanism
Furo[2,3-d]pyrimidine-based chalconesHalogen substituents on B-ringImproved cytotoxicity against tumor cells. nih.govInduction of apoptosis. nih.gov
Furo[2,3-d]pyrimidine derivativesMorpholine ringEssential for binding to key amino acid (Val851) in PI3K. nih.govHydrogen bond acceptor at the hinge region. nih.gov
Thieno[2,3-d]pyrimidine derivativesSmall alkyl groups at position 6Optimized oral antiallergenic activity. nih.govInhibition of histamine release from mast cells. nih.gov
Pyrido[2,3-d]pyrimidine derivativesThiophene substitutionEnhanced anticancer activity in MCF7 breast cancer cells. nih.govPotent inhibition of tyrosine kinases (TK). nih.gov

Rational Design of Furo[2,3-d]pyrimidine Scaffolds for Novel Biological Targets (Mechanistic Focus)

The versatility of the furo[2,3-d]pyrimidine scaffold makes it an ideal template for the rational design of inhibitors targeting novel biological entities. Much of the current research has focused on its role as an ATP-competitive kinase inhibitor. researchgate.netnih.gov Future research will expand this scope, driven by a mechanistic understanding of disease pathways.

Emerging strategies include:

Targeting Allosteric Sites: Instead of competing with ATP at the highly conserved active site of kinases, new designs could target unique allosteric sites. This approach can lead to inhibitors with greater selectivity and potentially novel mechanisms of action.

Dual-Target Inhibitors: Designing single molecules that can inhibit two distinct biological targets is a promising strategy for complex diseases like cancer. For example, derivatives of furo[2,3-d]pyrimidine have been designed to act as dual PI3K/AKT inhibitors. nih.gov

Targeting Protein-Protein Interactions: Moving beyond enzyme inhibition, the scaffold could be elaborated to create molecules that disrupt key protein-protein interactions involved in disease signaling pathways.

The rational design process will heavily rely on the computational tools described previously, combined with a deep biological understanding of the intended targets. By focusing on the underlying mechanism, researchers can engineer novel this compound derivatives with precisely tailored therapeutic activities.

Q & A

Q. How do electronic effects of substituents influence the UV-Vis absorption profiles of this compound derivatives?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) redshift the λmax by 20–30 nm due to extended π-conjugation, while electron-withdrawing groups (e.g., -NO₂) cause hypsochromic shifts. TD-DFT simulations correlate experimental spectra with molecular orbital transitions (e.g., HOMO→LUMO+1) .

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